N-(4-bromo-2-fluorophenyl)-4-tert-butylbenzenesulfonamide
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Overview
Description
N~1~-(4-BROMO-2-FLUOROPHENYL)-4-(TERT-BUTYL)-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a fluorine atom, a tert-butyl group, and a benzenesulfonamide moiety. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMO-2-FLUOROPHENYL)-4-(TERT-BUTYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amine group is then sulfonated using reagents like chlorosulfonic acid to form the sulfonamide moiety.
Alkylation: The tert-butyl group is introduced through alkylation reactions using tert-butyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-BROMO-2-FLUOROPHENYL)-4-(TERT-BUTYL)-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide moiety.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N~1~-(4-BROMO-2-FLUOROPHENYL)-4-(TERT-BUTYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(4-BROMO-2-FLUOROPHENYL)-4-(TERT-BUTYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-BROMO-2-FLUOROPHENYL)-4-(METHYL)-1-BENZENESULFONAMIDE: Similar structure but with a methyl group instead of a tert-butyl group.
N~1~-(4-CHLORO-2-FLUOROPHENYL)-4-(TERT-BUTYL)-1-BENZENESULFONAMIDE: Similar structure but with a chlorine atom instead of a bromine atom.
N~1~-(4-BROMO-2-FLUOROPHENYL)-4-(TERT-BUTYL)-1-TOLUENESULFONAMIDE: Similar structure but with a toluenesulfonamide moiety instead of a benzenesulfonamide moiety.
Uniqueness
N~1~-(4-BROMO-2-FLUOROPHENYL)-4-(TERT-BUTYL)-1-BENZENESULFONAMIDE is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the tert-butyl group, enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C16H17BrFNO2S |
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Molecular Weight |
386.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C16H17BrFNO2S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)19-15-9-6-12(17)10-14(15)18/h4-10,19H,1-3H3 |
InChI Key |
KIVCTABOXQIZHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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